1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

CAS No.: 1339876-92-4

Cat. No.: VC2828379

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339876-92-4 |

|---|---|

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 g/mol |

| IUPAC Name | 1-(2-methylpropyl)imidazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H11ClN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3 |

| Standard InChI Key | CIBKLMOLSLHUCJ-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C=C(N=C1)S(=O)(=O)Cl |

| Canonical SMILES | CC(C)CN1C=C(N=C1)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Composition

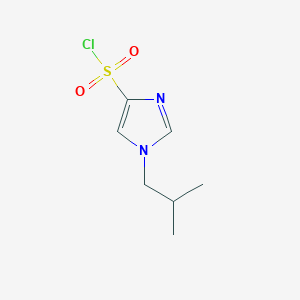

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride consists of an imidazole ring with two key functional groups: a 2-methylpropyl (isobutyl) substituent attached to one of the nitrogen atoms (N-1 position) and a sulfonyl chloride group at the C-4 position. This arrangement creates a molecule with distinct reactivity patterns and chemical properties that make it valuable for various synthetic applications .

The compound has a molecular formula of C₇H₁₁ClN₂O₂S and a precisely calculated molecular weight of 222.69 g/mol. The structure contains a five-membered aromatic heterocycle (imidazole) with two nitrogen atoms, providing basic sites that can participate in coordination chemistry and hydrogen bonding interactions .

Structural Representations and Identifiers

The two-dimensional structure of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride reveals the spatial arrangement of atoms, while three-dimensional conformers provide insight into the molecule's preferred geometries in space. This information is crucial for understanding its reactivity patterns and potential interactions with biological systems .

Several chemical identifiers uniquely define this compound:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1339876-92-4 |

| InChIKey | CIBKLMOLSLHUCJ-UHFFFAOYSA-N |

| SMILES Notation | CC(C)CN1C=C(N=C1)S(=O)(=O)Cl |

| European Community (EC) Number | 851-988-2 |

Nomenclature and Alternative Designations

IUPAC Terminology

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name of this compound is 1-(2-methylpropyl)imidazole-4-sulfonyl chloride. This name precisely describes the molecular structure, indicating the position and nature of each functional group .

Synonyms and Alternative Names

The compound is known by several synonyms that appear in scientific literature and chemical databases:

-

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride (primary name)

-

1-Isobutyl-1H-imidazole-4-sulfonyl chloride

-

1-(2-methylpropyl)imidazole-4-sulfonyl chloride (variant spelling)

These alternative designations all refer to the same chemical entity, providing different ways to identify and search for information about this compound .

Physical and Chemical Properties

Physical Characteristics

While comprehensive experimental physical property data for 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride is limited in the available literature, computational models and structure-based predictions suggest certain characteristics. The compound likely exists as a crystalline solid at room temperature, with physical properties influenced by both the polar sulfonyl chloride group and the relatively lipophilic isobutyl substituent .

Chemical Reactivity Profile

The sulfonyl chloride functional group (-SO₂Cl) represents the primary reactive center of this molecule. This highly electrophilic group is susceptible to nucleophilic attack, particularly by amines, alcohols, and thiols. These reactions typically proceed via nucleophilic substitution mechanisms, resulting in the formation of sulfonamides, sulfonate esters, or thiosulfonates, respectively .

The compound's reactivity is also influenced by the imidazole ring, which introduces both steric considerations and electronic effects. The basic nitrogen in the imidazole ring can participate in acid-base reactions and potentially coordinate with metals, adding complexity to its chemical behavior.

Table 1: Predicted Reactivity with Common Nucleophiles

| Nucleophile | Expected Product | Reaction Conditions | Potential Applications |

|---|---|---|---|

| Primary Amines | Sulfonamides | Mild base, aprotic solvent, 0-25°C | Medicinal chemistry, peptidomimetics |

| Alcohols | Sulfonate esters | Base catalyst, anhydrous conditions | Synthetic intermediates, protecting groups |

| Thiols | Thiosulfonates | Basic conditions, cold temperatures | Biological probes, disulfide mimetics |

| Water | Sulfonic acid | Aqueous conditions | Acid catalysts, precursors to other derivatives |

Synthetic Approaches and Preparation Methods

Purification and Characterization

Purification of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride requires careful handling due to the moisture-sensitive nature of the sulfonyl chloride group. Typical purification techniques include:

-

Recrystallization from anhydrous solvents

-

Column chromatography using carefully dried stationary phases and solvents

-

Distillation under reduced pressure (for more volatile analogs)

Characterization typically employs spectroscopic techniques including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, with the latter being particularly useful for identifying the characteristic S=O stretching vibrations of the sulfonyl group .

Structural Analogs and Related Compounds

Fluoride Analog Comparison

A structurally related compound, 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride, shares many structural features with the chloride derivative but differs in the halogen component of the sulfonyl group. This fluoride analog (CAS: 2137745-79-8) has a molecular weight of 206.24 g/mol, slightly lower than the chloride counterpart (222.69 g/mol) due to the lower atomic weight of fluorine compared to chlorine .

Table 2: Comparison of Chloride and Fluoride Analogs

| Property | 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride | 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S | C₇H₁₁FN₂O₂S |

| Molecular Weight | 222.69 g/mol | 206.24 g/mol |

| CAS Number | 1339876-92-4 | 2137745-79-8 |

| Reactivity | Moderate electrophilicity, good leaving group | Higher electrophilicity, poorer leaving group |

| Stability | Moisture-sensitive | Generally more stable to hydrolysis |

The fluoride analog is particularly noteworthy because sulfonyl fluorides have gained significant attention in chemical biology and medicinal chemistry due to their unique reactivity profiles. Compared to sulfonyl chlorides, sulfonyl fluorides typically exhibit enhanced stability toward hydrolysis while maintaining sufficient reactivity toward specific nucleophiles, making them valuable tools for selective covalent protein modification .

Other Structural Variations

Various structural modifications of the parent compound can be envisioned, including:

-

Variations in the N-alkyl substituent (methyl, ethyl, or other alkyl groups instead of isobutyl)

-

Alternative positioning of the sulfonyl chloride group (e.g., at C-2 or C-5 of the imidazole)

-

Introduction of additional substituents on the imidazole ring

-

Replacement of the imidazole with other heterocycles (e.g., pyrazole, thiazole)

These structural variations would likely influence both the physical properties and reactivity patterns of the resulting compounds, potentially expanding their utility in synthetic applications .

Applications in Organic Synthesis and Research

Synthetic Utility

The primary synthetic utility of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride lies in its ability to form sulfonamide bonds and related functional groups. This reactivity can be exploited in various contexts:

-

Preparation of biologically active sulfonamides

-

Synthesis of peptide mimetics through N-sulfonylation of amino acids or peptides

-

Development of enzyme inhibitors that utilize the sulfonamide moiety as a zinc-binding group

-

Creation of chiral auxiliaries or organocatalysts based on the imidazole scaffold

The imidazole component provides additional functionality that can be leveraged for further transformations or used to impart specific properties to the final products .

Current Research Status and Future Directions

Gaps in Current Knowledge

Despite the potential utility of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride in organic synthesis and medicinal chemistry, several aspects of this compound remain underexplored:

-

Optimized synthetic routes with high yield and purity

-

Comprehensive physical property data from experimental measurements

-

Detailed reactivity studies comparing it with related sulfonyl chlorides

-

Biological activity screening against various targets

-

Potential catalytic applications leveraging the imidazole functionality

These knowledge gaps represent opportunities for future research efforts that could expand our understanding and application of this compound .

Emerging Research Opportunities

Building on the known properties of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride, several promising research directions emerge:

-

Development of selective bioconjugation reagents for protein modification

-

Exploration of this scaffold for designing covalent enzyme inhibitors

-

Investigation of catalytic applications that utilize both the imidazole and sulfonyl functionalities

-

Synthesis of library compounds for biological screening

-

Computational studies to predict reactivity patterns and guide synthetic applications

These research avenues could potentially reveal new applications and enhance the utility of this compound in synthetic organic chemistry, medicinal chemistry, and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume